molecular formula C6H3Cl2N3O2 B1650715 Benzenediazonium, 4-chloro-2-nitro-, chloride CAS No. 119-09-5

Benzenediazonium, 4-chloro-2-nitro-, chloride

Cat. No.: B1650715
CAS No.: 119-09-5
M. Wt: 220.01 g/mol
InChI Key: AJDPAYNGRJNIDB-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-chloro-2-nitro-, chloride is an organic compound with the chemical formula C6H3Cl2N3O2. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is particularly notable for its use in the synthesis of various aromatic compounds and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-chloro-2-nitro-, chloride is typically prepared through the diazotization of 4-chloro-2-nitroaniline. The process involves the reaction of 4-chloro-2-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:

4-chloro-2-nitroaniline+NaNO2+HClBenzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2O\text{4-chloro-2-nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 4-chloro-2-nitroaniline+NaNO2​+HCl→Benzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2​O

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzenediazonium, 4-chloro-2-nitro-, chloride can undergo substitution reactions where the diazonium group is replaced by other functional groups. For example, it can react with water to form 4-chloro-2-nitrophenol.

    Coupling Reactions: This compound can participate in coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Water: Used in substitution reactions to form phenols.

    Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.

    Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.

Major Products:

    4-chloro-2-nitrophenol: Formed from the substitution reaction with water.

    Azo Compounds: Formed from coupling reactions with phenols and aromatic amines.

Scientific Research Applications

Benzenediazonium, 4-chloro-2-nitro-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-chloro-2-nitro-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Benzenediazonium Chloride: Similar in structure but lacks the chloro and nitro substituents.

    4-Chlorobenzenediazonium Chloride: Similar but lacks the nitro group.

    2-Nitrobenzenediazonium Chloride: Similar but lacks the chloro group.

Uniqueness: Benzenediazonium, 4-chloro-2-nitro-, chloride is unique due to the presence of both chloro and nitro groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the stability and solubility of the compound, making it distinct from other diazonium salts.

Properties

IUPAC Name

4-chloro-2-nitrobenzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDPAYNGRJNIDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439618
Record name Benzenediazonium, 4-chloro-2-nitro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-09-5
Record name Benzenediazonium, 4-chloro-2-nitro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL three-necked flask fitted with a mechanical stirrer are added 134.2 g of concentrated hydrochloric acid and 60 g of 4-chloro-2-nitroaniline. After heating to 65° C., 106.6 g of water is added at which time the temperature is reduced to 0° C. Sodium nitrite (63.4 g, 40 wt %) is slowly added to the slurry while maintaining the solution at 0° C. The diazonium salt solution (281 g) is then filtered and stored at −15° C. until later use.
Quantity
134.2 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
Name
Quantity
106.6 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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